Cas no 941872-42-0 (N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide)

N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
- N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide
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- インチ: 1S/C16H18N2O4S2/c1-11-5-8-16(23-11)24(20,21)17-12-6-7-14(22-2)13(10-12)18-9-3-4-15(18)19/h5-8,10,17H,3-4,9H2,1-2H3
- InChIKey: FFDDAZBFNNQHKX-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(OC)C(N3CCCC3=O)=C2)(=O)=O)SC(C)=CC=1
N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2783-1587-4mg |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
941872-42-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2783-1587-15mg |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
941872-42-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2783-1587-50mg |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
941872-42-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2783-1587-5μmol |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
941872-42-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2783-1587-10μmol |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
941872-42-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2783-1587-1mg |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
941872-42-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2783-1587-40mg |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
941872-42-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2783-1587-20mg |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
941872-42-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2783-1587-2μmol |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
941872-42-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2783-1587-3mg |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
941872-42-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamideに関する追加情報
Professional Introduction to N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide (CAS No. 941872-42-0)
N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 941872-42-0, represents a novel molecular entity with a unique structural framework that has been designed to exhibit specific biological activities. The presence of multiple functional groups, including a thiophene ring, a sulfonamide moiety, and an oxopyrrolidine substituent, makes this compound a promising candidate for further exploration in drug discovery and development.
The structural composition of N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide is meticulously crafted to optimize its pharmacological properties. The thiophene ring, a heterocyclic aromatic structure, is known for its ability to interact with various biological targets, making it a valuable component in the design of bioactive molecules. Additionally, the sulfonamide group introduces a polar and hydrophilic region, which can enhance the compound's solubility and bioavailability. The oxopyrrolidine substituent further contributes to the molecule's complexity, potentially influencing its binding affinity and selectivity towards biological receptors.
In recent years, there has been growing interest in the development of small molecules that can modulate inflammatory pathways and immune responses. N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide has been investigated for its potential role in these processes. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interacting with key signaling molecules involved in the inflammatory cascade. Specifically, the sulfonamide moiety has been shown to interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators.
The oxopyrrolidine component of the molecule is particularly noteworthy, as it has been identified as a pharmacophore in several bioactive compounds. This structural feature has been associated with enhanced binding affinity to certain protein targets, which could be beneficial in developing drugs that require precise molecular recognition. In addition, the methoxy group at the phenyl ring enhances the compound's metabolic stability and reduces its susceptibility to rapid degradation in biological systems.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide with various biological targets. Molecular docking studies have revealed that this compound may bind effectively to receptors involved in pain perception and neuroinflammation. These findings are particularly intriguing given the increasing prevalence of chronic inflammatory conditions that require novel therapeutic approaches.
The synthesis of N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies has allowed chemists to optimize the production process and minimize side reactions. This compound serves as an excellent example of how interdisciplinary approaches can lead to the development of novel pharmaceutical agents with tailored biological activities.
As research continues to uncover new therapeutic applications for N - 4 - methoxy - 3 - ( 2 - oxopyrrolidin - 1 - yl ) phenyl - 5 - methylthiophene - 2 - sulfonamide , it is likely that this compound will play a significant role in future drug development strategies. Its unique structural features and promising biological properties make it a valuable asset in the quest for innovative treatments for various diseases. Further clinical investigations are warranted to fully elucidate its therapeutic potential and establish its place in modern medicine.
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